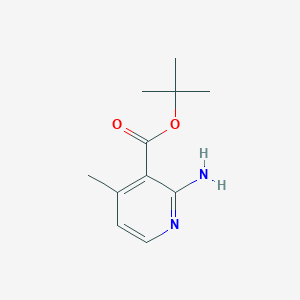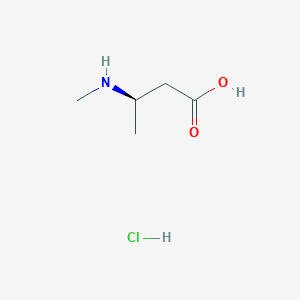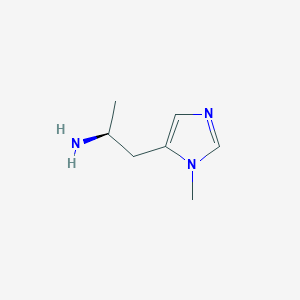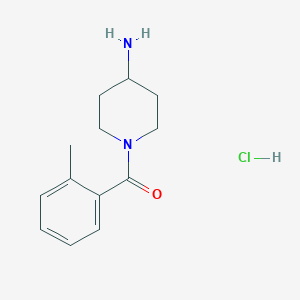![molecular formula C18H19NO3 B13577538 1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid](/img/structure/B13577538.png)
1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid is an organic compound that features a unique azetidine ring structure
準備方法
The synthesis of 1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The initial step involves the protection of the phenol group by converting it into a benzyloxy group using benzyl chloride and a base such as sodium hydroxide.
Azetidine Ring Formation: The next step involves the formation of the azetidine ring. This can be achieved through cyclization reactions involving appropriate precursors.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents such as sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation at the benzylic position can yield benzoic acid derivatives.
科学的研究の応用
1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties, such as polymers and coatings.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
作用機序
The mechanism of action of 1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group and the azetidine ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid can be compared with similar compounds such as:
1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxamide: This compound has a similar structure but features a carboxamide group instead of a carboxylic acid group.
1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-methanol: This compound has a hydroxyl group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C18H19NO3 |
|---|---|
分子量 |
297.3 g/mol |
IUPAC名 |
1-[(4-phenylmethoxyphenyl)methyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C18H19NO3/c20-18(21)16-11-19(12-16)10-14-6-8-17(9-7-14)22-13-15-4-2-1-3-5-15/h1-9,16H,10-13H2,(H,20,21) |
InChIキー |
SQWUFJAACJIQGB-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1CC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B13577456.png)



![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylicacid](/img/structure/B13577491.png)







![2-Chloro-1-[3-(dimethylamino)phenyl]ethan-1-onehydrochloride](/img/structure/B13577545.png)
![3-[4-(Benzyloxy)phenyl]pyrrolidine](/img/structure/B13577553.png)
